molecular formula C17H18N2O2 B4718490 3-allyl-4-methoxy-N-(3-pyridinylmethyl)benzamide

3-allyl-4-methoxy-N-(3-pyridinylmethyl)benzamide

Cat. No. B4718490
M. Wt: 282.34 g/mol
InChI Key: PILMSSOFVDCMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-4-methoxy-N-(3-pyridinylmethyl)benzamide is a chemical compound that belongs to the class of benzamides. It has been studied for its potential use in scientific research, particularly in the field of drug discovery.

Mechanism of Action

The mechanism of action of 3-allyl-4-methoxy-N-(3-pyridinylmethyl)benzamide involves the inhibition of certain enzymes involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP) and tankyrase, both of which play important roles in DNA repair and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-allyl-4-methoxy-N-(3-pyridinylmethyl)benzamide include the inhibition of cell growth and proliferation, as well as the induction of cell death in cancer cells. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, potentially through its ability to inhibit PARP activity.

Advantages and Limitations for Lab Experiments

One advantage of using 3-allyl-4-methoxy-N-(3-pyridinylmethyl)benzamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. Its ability to inhibit PARP and tankyrase activity makes it a promising candidate for the treatment of cancer and neurodegenerative diseases. However, one limitation is the lack of information on its toxicity and potential side effects, which would need to be studied further before it could be used in clinical trials.

Future Directions

There are several potential future directions for the study of 3-allyl-4-methoxy-N-(3-pyridinylmethyl)benzamide. One direction is the further investigation of its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases. Another direction is the study of its toxicity and potential side effects, which would be important for its use in clinical trials. Additionally, the development of more efficient synthesis methods for 3-allyl-4-methoxy-N-(3-pyridinylmethyl)benzamide could also be explored.

Scientific Research Applications

3-allyl-4-methoxy-N-(3-pyridinylmethyl)benzamide has been studied for its potential use as a drug candidate in the treatment of various diseases. It has been shown to have activity against cancer cells, particularly breast cancer cells, by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects in animal models.

properties

IUPAC Name

4-methoxy-3-prop-2-enyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-3-5-14-10-15(7-8-16(14)21-2)17(20)19-12-13-6-4-9-18-11-13/h3-4,6-11H,1,5,12H2,2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILMSSOFVDCMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.